Ethyl 3-chloro-4-formylbenzoate
Overview
Description
Ethyl 3-chloro-4-formylbenzoate is a chemical compound with the CAS Number: 1465327-51-8 . It has a molecular weight of 212.63 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-chloro-4-formylbenzoate . The InChI code for this compound is 1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-chloro-4-formylbenzoate has a molecular weight of 212.63 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to Ethyl 3-chloro-4-formylbenzoate, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed reactions, yielding various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Synthesis of Antiasthmatic Agents
Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, another compound similar to Ethyl 3-chloro-4-formylbenzoate, undergoes nucleophilic displacement to yield aryloxytriazolecarboxylates. These compounds have potential applications as antiasthmatic agents (Buckle et al., 1981).
Application in Antimicrobial Agents
A study involving a reaction that produces ethyl 3-chloro-4-oxothiazolidin-thiophene-2-carboxylate highlights its potential in antimicrobial activity. This compound has been used to synthesize ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which show promise as antimicrobial agents (Spoorthy et al., 2021).
Synthesis of Quinoline Derivatives
Ethyl 4-chloro-3-oxobutanoate, closely related to Ethyl 3-chloro-4-formylbenzoate, is used in the synthesis of quinoline derivatives. This process involves condensation with amino compounds, leading to the formation of ethyl 2-chloromethyl-3-quinoline carboxylates and other related compounds (Degtyarenko et al., 2007).
Diverse Chemical Synthesis
Ethyl 3-chloro-4-formylbenzoate is an intermediate in various synthesis processes. Its derivatives have been used in the preparation of different chemical compounds, demonstrating its versatility in chemical synthesis. These applications include the synthesis of crown ethers, aminomethylmonoalkylphosphinates, and benzothiazepines, among others (Wada et al., 1980), (Ding & Yan, 2012), (Katritzky et al., 2001).
Safety And Hazards
The safety information for Ethyl 3-chloro-4-formylbenzoate includes a warning signal word . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals . There has been great interest in the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the research and application of Ethyl 3-chloro-4-formylbenzoate.
properties
IUPAC Name |
ethyl 3-chloro-4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTMXQXNGDJWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743176 | |
Record name | Ethyl 3-chloro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-formylbenzoate | |
CAS RN |
908248-02-2 | |
Record name | Ethyl 3-chloro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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